molecular formula C15H22N2O2 B153248 Tert-butyl 3-benzylimidazolidine-1-carboxylate CAS No. 623943-75-9

Tert-butyl 3-benzylimidazolidine-1-carboxylate

Cat. No.: B153248
CAS No.: 623943-75-9
M. Wt: 262.35 g/mol
InChI Key: OSIWDWJGKVEDRT-UHFFFAOYSA-N
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Description

Tert-butyl 3-benzylimidazolidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is a heterocyclic compound that contains an imidazolidine ring, which is a five-membered ring with two nitrogen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-butyl 3-benzylimidazolidine-1-carboxylate typically involves the reaction of tert-butyl imidazolidine-1-carboxylate with benzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by standard techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Tert-butyl 3-benzylimidazolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Tert-butyl 3-benzylimidazolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-benzylimidazolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can occur through hydrogen bonding, hydrophobic interactions, or covalent bonding with active site residues. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Tert-butyl 3-benzylimidazolidine-1-carboxylate can be compared with other similar compounds such as:

    Tert-butyl 3-phenylimidazolidine-1-carboxylate: Similar in structure but with a phenyl group instead of a benzyl group.

    Tert-butyl 3-methylimidazolidine-1-carboxylate: Contains a methyl group instead of a benzyl group.

    Tert-butyl 3-ethylimidazolidine-1-carboxylate: Contains an ethyl group instead of a benzyl group.

The uniqueness of this compound lies in its benzyl group, which can provide specific interactions and properties that are different from those of its analogs .

Properties

IUPAC Name

tert-butyl 3-benzylimidazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16(12-17)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIWDWJGKVEDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465877
Record name Tert-butyl 3-benzylimidazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623943-75-9
Record name Tert-butyl 3-benzylimidazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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